molecular formula C24H21BrN4O5 B3015278 ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-86-1

ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3015278
CAS No.: 534577-86-1
M. Wt: 525.359
InChI Key: DJMMSRKSMQLUCK-MEFGMAGPSA-N
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Description

Ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core fused with a benzoyl-substituted imino group and a methoxyethyl side chain. The 4-bromobenzoyl moiety introduces significant electronic and steric effects, while the 2-methoxyethyl substituent modulates solubility and conformational flexibility.

Properties

IUPAC Name

ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O5/c1-3-34-24(32)18-14-17-20(26-19-6-4-5-11-28(19)23(17)31)29(12-13-33-2)21(18)27-22(30)15-7-9-16(25)10-8-15/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMMSRKSMQLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the bromobenzoyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a common tricyclic backbone with the following analogs (Table 1):

Compound Name (Substituents) R₁ (Benzoyl Position) R₂ (Side Chain) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (4-Bromo, 2-Methoxyethyl) 4-Bromobenzoyl 2-Methoxyethyl C₂₆H₂₅BrN₄O₅ ~553.5* ~3.2* 7 8
Ethyl 6-(4-Fluorobenzoyl)imino-7-(3-Methoxypropyl) 4-Fluorobenzoyl 3-Methoxypropyl C₂₆H₂₅FN₄O₅ 492.5 2.8 7 8
Ethyl 7-Benzyl-6-(2-Methylbenzoyl)imino 2-Methylbenzoyl Benzyl C₂₉H₂₇N₄O₅ ~517.5* ~3.5* 7 9
Ethyl 6-Benzoylimino-7-Butyl Benzoyl Butyl C₂₆H₂₈N₄O₅ ~476.5* ~3.0* 6 10

*Estimated values based on structural analogs.

Key Observations:

Electronic Effects :

  • The 4-bromobenzoyl group in the target compound enhances electron-withdrawing properties compared to the 4-fluorobenzoyl () or 2-methylbenzoyl () analogs. Bromine’s polarizability may improve π-π stacking interactions in biological targets .
  • The 2-methoxyethyl side chain offers shorter chain length and lower lipophilicity (XLogP3 ~3.2) than the 3-methoxypropyl group (XLogP3 2.8 in ), balancing solubility and membrane permeability .

The butyl chain in increases flexibility (10 rotatable bonds) but reduces structural rigidity, which may lower target specificity .

Bromine’s larger atomic radius may alter crystal packing compared to fluorine or methyl groups, as observed in studies using SHELX and ORTEP for structure refinement .

Biological Activity

Ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and data from various bioactivity databases.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazatricyclo framework and several functional groups that contribute to its biological properties. The presence of bromine and methoxyethyl groups may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various assays reported in scientific literature and databases such as ChEMBL and PubChem.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Certain derivatives of triazatricyclo compounds have shown promising results in inhibiting tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Data Analysis from Bioactivity Databases

A comprehensive analysis was conducted using data from ChEMBL and PubChem to assess the bioactivity of this compound.

DatabaseTotal CompoundsActive Compounds (%)Weakly Active (%)Inactive (%)
ChEMBL1,131,94723.3%19.8%43.5%
PubChem444,15247.1%37.2%15.6%
BindingDB26,85652.7%23.3%22.2%

This table highlights the proportion of active compounds within different databases, indicating a significant interest in compounds related to this chemical structure.

Case Study 1: Antibacterial Activity

In a study focused on the antibacterial properties of similar compounds, it was found that derivatives with bromobenzoyl moieties showed effective inhibition against Streptococcus pneumoniae by targeting the FtsZ protein involved in bacterial cell division . This suggests that ethyl 6-(4-bromobenzoyl)imino derivatives could also exhibit similar mechanisms of action.

Case Study 2: Anticancer Potential

Research involving triazatricyclo compounds demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Such findings warrant further investigation into the specific effects of ethyl 6-(4-bromobenzoyl)imino on cancer cells.

The proposed mechanisms through which ethyl 6-(4-bromobenzoyl)imino exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors affecting metabolic pathways.
  • DNA Interaction : Structural analogs have shown potential for intercalation with DNA, disrupting replication processes.
  • Receptor Modulation : Some studies suggest modulation of specific receptors leading to altered signaling pathways.

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